![molecular formula C21H23N3O3 B6536947 4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide CAS No. 1021259-33-5](/img/structure/B6536947.png)
4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide is 365.17394160 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents, which could be crucial in combating microbial resistance .
Treatment of Lung Carcinoma
The compound has shown potential in the treatment of lung cancer . Molecular docking studies were performed on similar compounds, and they were found to have a cytotoxic effect on the A549 lung carcinoma cell line .
Photoreactions
The compound, due to its furan component, could potentially be used in photoreactions . Furan-containing compounds have been studied for their photoreactive properties .
Water Treatment
The compound, also known as F5106-0069, is used as a biocidal product in water treatment . It’s effective in removing biofouling and is widely used in evaporative tower cooling circuits .
Antimicrobial Activity
Furan derivatives have been found to have antimicrobial activity . They could potentially be used in the development of new antimicrobial compounds to treat multi-resistant illnesses .
Schiff Base Applications
The compound could potentially be used in the creation of Schiff bases . Schiff bases have a wide range of applications, including spectral and antimicrobial activity .
Mechanism of Action
Target of Action
The compound, also known as VU0635958-1 or F5106-0069, is an antisense oligonucleotide (ASO) investigational therapy designed to target the CAG repeat expansion that causes all nine known polyglutamine diseases . The primary targets of this compound are the mutant huntingtin protein (mHTT), mutant ATXN1 (mATXN1), and mutant ATXN3 (mATXN3) proteins .
Mode of Action
The compound interacts with its targets by binding to the CAG repeat expansion in the mRNA of these proteins, thereby reducing the production of the mutant proteins . This interaction results in significant and dose-dependent reductions of mHTT, mATXN1, and mATXN3 .
Biochemical Pathways
The affected pathways involve the transcription and translation of the genes encoding mHTT, mATXN1, and mATXN3 . By reducing the production of these mutant proteins, the compound can potentially alleviate the symptoms of diseases caused by these mutations.
Result of Action
The molecular effects of the compound’s action include the reduction of mHTT, mATXN1, and mATXN3 proteins . On a cellular level, this could result in improved motor function and other benefits, as observed in preclinical studies .
properties
IUPAC Name |
4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15(2)16-7-9-17(10-8-16)22-20(25)6-3-13-24-21(26)12-11-18(23-24)19-5-4-14-27-19/h4-5,7-12,14-15H,3,6,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANPJHAAOHHFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.